molecular formula C11H15NO2 B187269 N-(3-hydroxyphenyl)pentanamide CAS No. 55791-89-4

N-(3-hydroxyphenyl)pentanamide

Cat. No.: B187269
CAS No.: 55791-89-4
M. Wt: 193.24 g/mol
InChI Key: YUOQLSHROSKERF-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)pentanamide: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a hydroxyphenyl group attached to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method to synthesize N-(3-hydroxyphenyl)pentanamide involves the reaction of 3-hydroxybenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired amide.

    Amidation Reaction: Another approach involves the direct amidation of 3-hydroxybenzoic acid with pentanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-hydroxyphenyl)pentanamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(3-hydroxyphenyl)pentanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways, particularly those involving amide and hydroxy groups.

Medicine: Research into this compound includes its potential as a pharmacophore in drug design, targeting specific biological pathways for therapeutic purposes.

Industry: In industrial applications, the compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The amide group can also engage in interactions with biological macromolecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

    N-(4-hydroxyphenyl)pentanamide: Similar structure but with the hydroxy group in the para position.

    N-(2-hydroxyphenyl)pentanamide: Hydroxy group in the ortho position.

    N-(3-methoxyphenyl)pentanamide: Methoxy group instead of a hydroxy group.

Uniqueness: N-(3-hydroxyphenyl)pentanamide is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interactions compared to its ortho and para counterparts. The presence of the hydroxy group also differentiates it from methoxy-substituted analogs, affecting its chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOQLSHROSKERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204363
Record name Valeranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55791-89-4
Record name N-(3-Hydroxyphenyl)pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55791-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeranilide, 3'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxyvaleranilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valeranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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